molecular formula C13H16N2 B091848 3-(Piperidin-4-yl)-1h-indole CAS No. 17403-09-7

3-(Piperidin-4-yl)-1h-indole

Numéro de catalogue: B091848
Numéro CAS: 17403-09-7
Poids moléculaire: 200.28 g/mol
Clé InChI: KAIRZPVWWIMPFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Piperidin-4-yl)-1H-indole (3-PPI) is a synthetic compound that has generated considerable interest in the scientific community due to its potential applications in drug discovery and development. 3-PPI is a member of the piperidine family of compounds, which are widely used in the pharmaceutical industry as they possess a range of pharmacological activities. 3-PPI is a versatile compound that has been used in a variety of fields, including drug design, biochemistry, and medicinal chemistry. In

Applications De Recherche Scientifique

  • Antimalarial Properties : Santos et al. (2015) synthesized a series of compounds based on 3-(Piperidin-4-yl)-1H-indole and evaluated their antimalarial activity. They identified compounds with lead-like properties showing activity against both drug-resistant and sensitive strains of malaria, suggesting this compound as a potential new chemotype for antimalarial drugs (Santos et al., 2015).

  • Chemical Rearrangements : Hallett et al. (2000) investigated a rearrangement reaction involving the indole nucleus of this compound, revealing insights into the stereo- and regiochemical outcomes of such reactions (Hallett et al., 2000).

  • Corrosion Inhibition : Verma et al. (2016) studied the use of this compound derivatives as corrosion inhibitors for mild steel in acidic environments. Their findings showed that these compounds are effective in inhibiting corrosion, with the inhibition efficiency increasing with the ring size of the amino group (Verma et al., 2016).

  • Synthesis and Stereochemistry : Król et al. (2022) described the synthesis of new chiral derivatives of this compound, highlighting their potential applications in stereochemistry and molecular structure determination (Król et al., 2022).

  • Pharmacokinetics of Serotonin Receptor Ligands : Van Niel et al. (1999) explored how fluorination of this compound derivatives impacts their pharmacokinetic profiles as serotonin 5-HT1D receptor ligands. Their research suggests that fluorine incorporation can significantly affect oral absorption and bioavailability of these compounds (Van Niel et al., 1999).

  • Rodent Selectivity in CCR3 Antagonists : Kriegl et al. (2015) reported on the rodent selectivity of piperidine-4-yl-1H-indoles as CC chemokine receptor-3 antagonists, providing insights for optimization within this lead compound class (Kriegl et al., 2015).

  • Cholinesterase and Monoamine Oxidase Inhibitor : Bautista-Aguilera et al. (2014) synthesized and evaluated new indole derivatives, identifying one as a dual inhibitor of cholinesterase and monoamine oxidase, which has implications for treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

  • Neuroprotective Agents : Buemi et al. (2013) explored the neuroprotective properties of indole derivatives, finding that certain compounds exhibited potent ligand activity for N-methyl-D-aspartate (NMDA) receptors and demonstrated antioxidant properties, suggesting their potential in treating neurodegenerative diseases (Buemi et al., 2013).

Safety and Hazards

While specific safety and hazard information for “3-(Piperidin-4-yl)-1h-indole” is not available, it’s generally advised to avoid breathing dust/fume/gas/mist/vapours/spray of chemical compounds . Also, avoid contact with skin and eyes, and use personal protective equipment .

Propriétés

IUPAC Name

3-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIRZPVWWIMPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17403-09-7
Record name 3-(4-Piperidinyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17403-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-piperidyl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

19.03 g (0.096 mol) of 3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole were hydrogenated in a Parr apparatus during 18 h at 3 bar with 2.2 g of Pd/C 10% in 600 ml of methanol. After standard work-up, 16.76 g (87% of yield) of the desired product were obtained.
Quantity
19.03 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

For example, a 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole of formula (3) may be hydrogenated over a catalyst, such as palladium on carbon or platinum oxide, to give a 3-(piperidin-4-yl)-1H-indole of formula (4). Such hydrogenations are generally carried out in a solvent and a variety of solvents are suitable, for example methanol, ethanol, or isopropanol, tetrahydrofuran, or mixed solvents, such as tetrahydrofuran and ethyl acetate. The hydrogenation may be performed at an initial hydrogen pressure of 20-180 psi (137-1241 kPa), preferably from 50-60 psi (345-413 kPa). The reaction is typically carried out at temperature of about 0° C. to about 60° C., preferably at temperatures of about 40° C. to 60° C. The reaction typically requires 1 hour to 3 days. The product can be isolated and purified by techniques well known in the art, such as filtration, extraction, evaporation, trituration, precipitation, chromatography, and recrystallization.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-4-yl)-1h-indole
Reactant of Route 2
3-(Piperidin-4-yl)-1h-indole
Reactant of Route 3
3-(Piperidin-4-yl)-1h-indole
Reactant of Route 4
3-(Piperidin-4-yl)-1h-indole
Reactant of Route 5
3-(Piperidin-4-yl)-1h-indole
Reactant of Route 6
3-(Piperidin-4-yl)-1h-indole
Customer
Q & A

Q1: What is the significance of the 3-(piperidin-4-yl)-1H-indole scaffold in drug discovery?

A: The this compound scaffold serves as a valuable starting point for developing novel drug candidates. This specific chemical structure has shown promising results as a serotonin 5-HT1F receptor agonist []. 5-HT1F agonists are recognized for their potential in treating migraine headaches and related conditions [].

Q2: Can you provide an example of a specific application of a this compound derivative in drug development?

A: Researchers have investigated deuterium-labeled [4-(1H-indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid, a derivative of this compound, as a potential CCR2 antagonist []. CCR2 plays a crucial role in inflammatory responses and is considered a target for treating various inflammatory diseases []. By incorporating deuterium, researchers aim to enhance the compound's pharmacokinetic properties, potentially leading to improved efficacy and safety [].

Q3: How do structural modifications of the this compound scaffold influence its biological activity?

A: Introducing substituents at the 5-position of the this compound significantly impacts its interaction with the 5-HT1F receptor and its agonistic activity []. This suggests that modifying this specific position on the molecule can be a valuable strategy for fine-tuning its pharmacological properties and developing compounds with improved potency and selectivity for the desired target.

Q4: What are the potential research applications of deuterated this compound derivatives?

A: Deuterated derivatives, like the one explored as a potential CCR2 antagonist [], can be valuable tools in drug metabolism and pharmacokinetic studies. Their use allows researchers to track the compound's fate within the body, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. This information is crucial for optimizing drug candidates and developing effective therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.